molecular formula C21H31N7O B15121567 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B15121567
M. Wt: 397.5 g/mol
InChI Key: WQUWQUWKNFALIV-UHFFFAOYSA-N
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Description

4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl-piperazine intermediate This can be achieved by reacting 6-tert-butylpyridazine with piperazine under suitable conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

4-[4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C21H31N7O/c1-16-15-19(23-20(22-16)28-11-13-29-14-12-28)27-9-7-26(8-10-27)18-6-5-17(24-25-18)21(2,3)4/h5-6,15H,7-14H2,1-4H3

InChI Key

WQUWQUWKNFALIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C

Origin of Product

United States

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